(Z)-肉桂酰西尼地平

货号 B151204

CAS 编号:

146924-45-0

分子量: 492.5 g/mol

InChI 键: KJEBULYHNRNJTE-FLIBITNWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

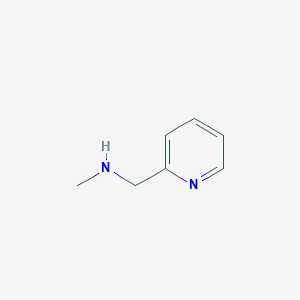

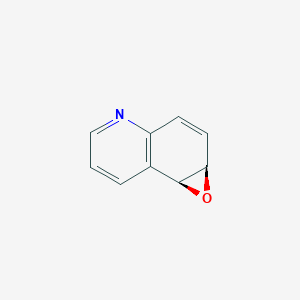

Cilnidipine is a dihydropyridine calcium channel blocker with action on both N- and L-type calcium channels used to treat hypertension . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .

Synthesis Analysis

The synthesis of Cilnidipine involves a multicomponent Hantzsch condensation reaction to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia .Molecular Structure Analysis

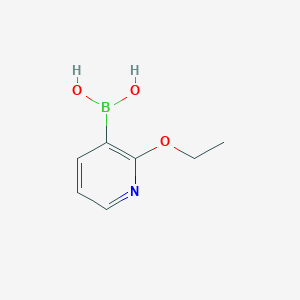

Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . Solid-state characterization was performed by FTIR, DSC, SEM, and XRD .Chemical Reactions Analysis

Cilnidipine is a BCS class II drug, indicating it has poor water solubility and high permeability . It’s a probable candidate for designing novel drug delivery systems due to its poor water solubility, unreliable oral absorption, and poor bioavailability .Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), and methanol, but has poor water solubility (≤ 2 mg/ml) .科学研究应用

改进合成

- 袁(2006)的一项研究重点关注西尼地平的合成工艺的改进,从肉桂醇开始,经过酯化、胺化和缩合环化,总产率达到 57.3%。该改进程序被描述为简单、合理和可行,表明该药物的生产效率有了提高 西尼地平的改进合成。

作用机制

- 高桥(2009)强调了西尼地平独特的作用机制,指出了它对调节交感神经递质释放的 N 型钙通道的抑制作用。该特性将西尼地平与经典钙通道阻滞剂区分开来,并表明它具有广泛的治疗应用潜力,包括肾脏保护、神经保护和心脏保护作用 西尼地平:新一代钙通道阻滞剂。

提高口服生物利用度

- 刘等人(2020)开发了一种西尼地平纳米混悬液,以提高其溶解速率和口服生物利用度。该制剂显示出该药物的生物利用度显着增加,表明了一种有希望的方法,可以提高西尼地平在高血压治疗中的临床应用 湿法研磨制备西尼地平纳米混悬液的方法。

比较研究

- 与其他钙通道阻滞剂的比较表明,西尼地平在不引起反射性心动过速的情况下具有管理动态血压的优异能力。这归因于它对 N 型钙通道的阻断,进一步支持了它独特的治疗特征 西尼地平和氨氯地平对动态血压影响的比较。

肾脏保护作用

- 藤田等人(2007)的一项关键研究表明,在慢性肾病高血压患者中,西尼地平与肾素-血管紧张素抑制剂联合使用时具有抗蛋白尿作用。这表明它在预防蛋白尿进展方面比氨氯地平更有效,表明它在肾脏保护中具有潜在作用 钙通道阻滞剂西尼地平的抗蛋白尿作用。

神经保护特性

- 西尼地平的神经保护作用已被研究,证明了它具有减少氧化应激和增强神经元存活信号的潜力。这表明该药物可用于与神经元损伤和功能障碍相关的疾病 西尼地平介导神经保护作用。

未来方向

属性

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Cinnamyl Cilnidipine | |

CAS RN |

146924-45-0 |

Source

|

| Record name | Cilnidipine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CILNIDIPINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

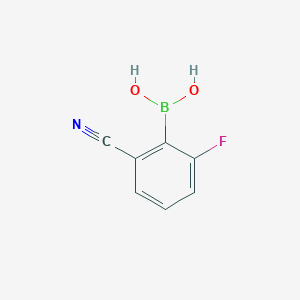

2-Cyano-6-fluorophenylboronic acid

656235-44-8

2-Ethoxypyridine-3-boronic acid

854373-97-0

2-Ethoxypyrimidine-5-boronic acid

1003043-55-7

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)